

4-Chlorophenylhydrazine hydrochloride molecular structure

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Compound of Interest

Compound Name: 4-Chlorophenylhydrazine
hydrochloride

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An In-depth Technical Guide to **4-Chlorophenylhydrazine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylhydrazine hydrochloride (CAS No: 1073-70-7) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical, agrochemical, and dye industries.^{[1][2][3]} Its unique molecular structure, featuring a substituted phenylhydrazine core, makes it a versatile building block for the creation of complex heterocyclic compounds.^{[1][4]} This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, key chemical reactions, and applications, with a focus on its role in drug development.

Molecular Structure and Physicochemical Properties

4-Chlorophenylhydrazine hydrochloride is the hydrochloride salt of 4-chlorophenylhydrazine, which enhances its stability and facilitates easier handling compared to the free base.^[3] The presence of a chlorine atom on the phenyl ring at the para position influences its reactivity and makes it a valuable precursor in various synthetic pathways.^[1]

Molecular Structure Visualization

The structure consists of a chlorophenyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.

Caption: Molecular structure of **4-Chlorophenylhydrazine Hydrochloride**.

Quantitative Data Summary

The key physicochemical properties of **4-Chlorophenylhydrazine hydrochloride** are summarized below for easy reference.

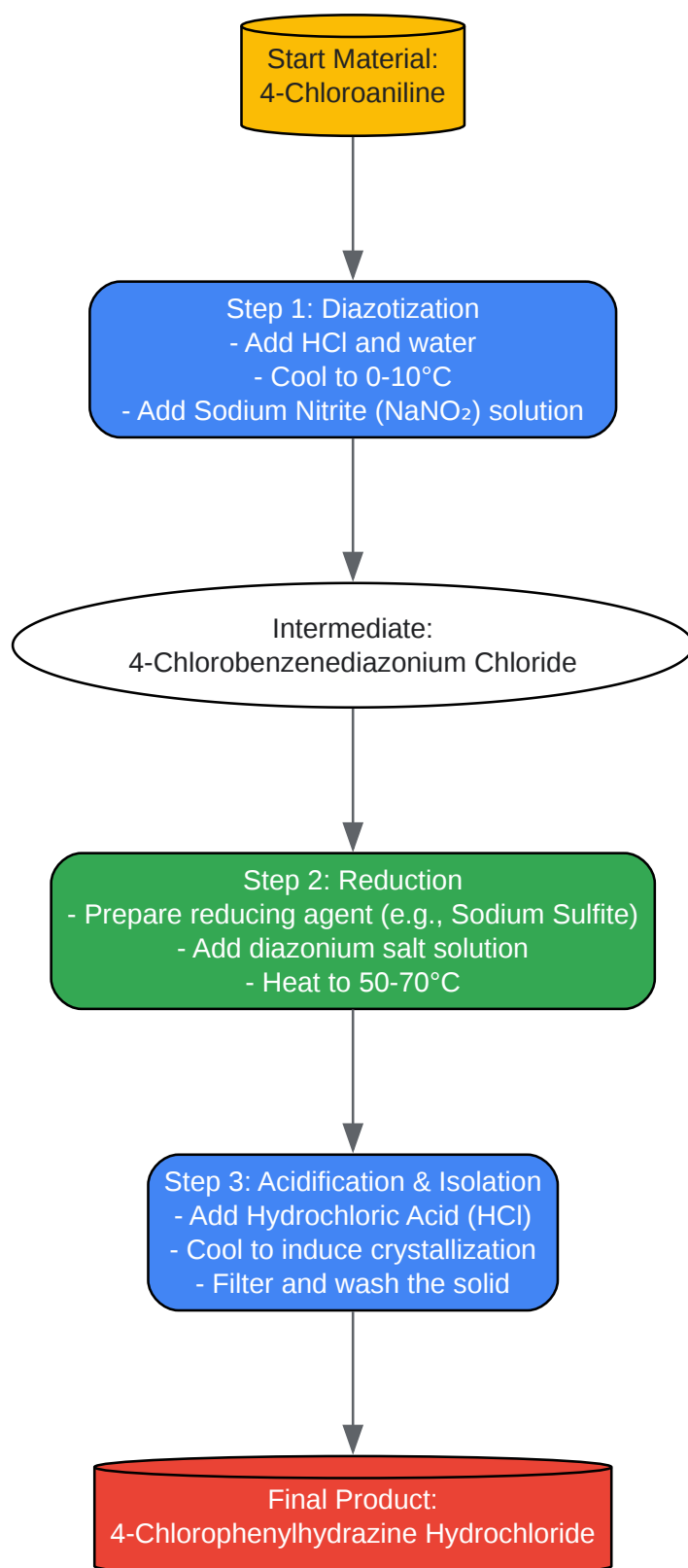
| Property | Value | Reference(s) |
|--------------------|---|--------------|
| CAS Number | 1073-70-7 | [1][5] |
| Molecular Formula | C ₆ H ₇ ClN ₂ ·HCl or C ₆ H ₈ Cl ₂ N ₂ | [1][6][7] |
| Molecular Weight | 179.05 g/mol | [1][5][6] |
| Appearance | White to pink or light yellow crystalline powder | [1][8] |
| Melting Point | 210-218 °C[1], 216 °C (decomposes)[5][8][9] | [1][5][8][9] |
| Solubility | Soluble in hot water and methanol | [10][8] |
| Purity | ≥95% - ≥98% (HPLC) | [1][5] |
| Storage Conditions | Store at 0-8°C in a cool, dry, well-ventilated area.[1][3][9] Keep sealed. | [1][3][9] |

| Chemical Identifier | Value | Reference(s) |
|---------------------|--|--------------|
| IUPAC Name | (4-chlorophenyl)hydrazine;hydrochloride | [6] |
| Synonyms | p-Chlorophenylhydrazine hydrochloride, 1-(4-Chlorophenyl)hydrazine hydrochloride | [1][10][6] |
| PubChem CID | 71600 | [1][6] |
| EC Number | 214-030-9 | [5][6] |
| SMILES String | Cl.NNc1ccc(Cl)cc1 | [5] |
| InChI Key | YQVZREHUWCCHX-UHFFFAOYSA-N | [5][11] |

Experimental Protocols: Synthesis

The most common and scalable synthesis of **4-Chlorophenylhydrazine hydrochloride** starts from 4-chloroaniline. The process involves a two-step reaction: diazotization followed by reduction.[10][12]

General Synthesis Workflow



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Caption: General workflow for the synthesis of 4-Chlorophenylhydrazine HCl.

Detailed Laboratory Protocol

This protocol is a representative example based on common literature procedures.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- 4-Chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Sulfite (Na_2SO_3) or Stannous Chloride (SnCl_2)
- Deionized Water
- Diethyl Ether (for washing)

Procedure:

- Diazotization:
 - In a reaction flask, suspend 4-chloroaniline in a mixture of water and concentrated hydrochloric acid.
 - Cool the suspension to a temperature between -5°C and 5°C using an ice-salt bath, with continuous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 10°C .
 - After the addition is complete, stir the mixture for an additional 30-45 minutes to ensure the formation of the 4-chlorobenzenediazonium salt is complete.
- Reduction:
 - In a separate flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ in concentrated HCl.[\[13\]](#) If using sodium sulfite, prepare a fresh aqueous solution.

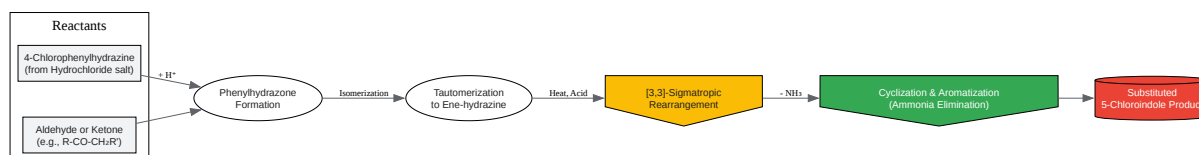
- Slowly add the cold diazonium salt solution from Step 1 to the reducing solution while stirring vigorously. Maintain a controlled temperature as specified by the chosen reducing agent (e.g., room temperature, then heat to 50-60°C for sodium sulfite).[\[12\]](#)
- Isolation and Purification:
 - Upon completion of the reduction, the hydrochloride salt of the product often precipitates.
 - Cool the reaction mixture to 0-5°C to maximize crystallization.
 - Collect the solid product by vacuum filtration.
 - Wash the collected solid with cold water and then with a non-polar solvent like diethyl ether to remove organic impurities.[\[13\]](#)
 - Dry the final product, **4-Chlorophenylhydrazine hydrochloride**, at a moderate temperature (e.g., 55°C) to obtain a crystalline powder.[\[15\]](#)

Key Chemical Reactions in Drug Development

The primary utility of **4-Chlorophenylhydrazine hydrochloride** in pharmaceutical synthesis is its role as a key reactant in the Fischer indole synthesis.[\[16\]](#)[\[17\]](#) This reaction is fundamental for creating the indole scaffold, a core structure in numerous bioactive molecules and approved drugs, including anti-inflammatory agents (e.g., Carprofen), antimigraine drugs (triptans), and anticancer agents.[\[4\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Fischer Indole Synthesis: Mechanism Overview

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from 4-chlorophenylhydrazine and an aldehyde or ketone.[\[17\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Simplified mechanism of the Fischer Indole Synthesis.

Applications in Research and Industry

Beyond the Fischer indole synthesis, **4-Chlorophenylhydrazine hydrochloride** is a versatile intermediate.

- **Pharmaceuticals:** It is a building block for various Active Pharmaceutical Ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antithrombotic agents, and treatments for stroke and ALS (like Edaravone).^{[2][4][16]} Its derivatives are extensively studied for anticancer, antimicrobial, and anti-inflammatory properties.^{[1][4][18]}
- **Agrochemicals:** It is used in the synthesis of specific insecticides, fungicides, and other crop protection agents.^{[1][2][3]}
- **Dyes and Pigments:** The hydrazine group allows for the synthesis of azo compounds and other functional dyes.^{[1][2][9][13]}
- **Analytical Chemistry:** It serves as a reagent for the detection and quantification of carbonyl compounds through the formation of stable hydrazone derivatives.^{[1][9]}

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for confirming the structure and purity of **4-Chlorophenylhydrazine hydrochloride**. While comprehensive spectral data requires direct

experimental acquisition, typical findings from the literature are summarized below.

| Spectroscopic Technique | Expected Observations | Reference(s) |
|---------------------------------|--|------------------|
| ^1H NMR (DMSO- d_6) | Signals corresponding to aromatic protons (doublets around 7.0-7.4 ppm), a broad singlet for the -NH proton (~8.5 ppm), and a broad signal for the -NH $_3^+$ protons (>10 ppm). | [11][16] [16] |
| ^{13}C NMR | Peaks in the aromatic region (approx. 110-150 ppm), with carbons attached to chlorine and nitrogen showing distinct chemical shifts. | [21][22] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (around 3100-3400 cm^{-1}), C=C aromatic stretching (~1500-1600 cm^{-1}), and C-Cl stretching (in the fingerprint region). | [21][23] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak for the free base ($\text{C}_6\text{H}_7\text{ClN}_2$) and characteristic fragmentation patterns. | [11][24] |

Safety and Handling

4-Chlorophenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.[3][10]

- Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause skin and respiratory irritation.[25]

- Personal Protective Equipment (PPE): Handlers must use chemical-resistant gloves, safety goggles, and a dust mask or respirator.[3][5]
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation.[25]
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][25]

Conclusion

4-Chlorophenylhydrazine hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its well-defined structure and reactivity provide a reliable entry point for the synthesis of a vast array of valuable compounds, most notably indole derivatives via the Fischer synthesis. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers aiming to leverage this compound for innovation in pharmaceuticals and other advanced materials.

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